molecular formula C13H16N2O2 B12805367 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 6947-68-8

3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12805367
CAS No.: 6947-68-8
M. Wt: 232.28 g/mol
InChI Key: VZFMPZXNSCIZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex structure that includes an indole core, a dimethylamino group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a dimethylamino group.

    Acetylation: The final step involves the acetylation of the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the acetyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid or indole-2-one derivatives.

    Reduction: Formation of indole-2-ol derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable indole structure and reactive functional groups.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The dimethylamino and acetyl groups can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,3-dihydro-2H-indol-2-one: Lacks the dimethylamino and acetyl groups, making it less reactive.

    3-Acetyl-1-methyl-1,3-dihydro-2H-indol-2-one: Lacks the dimethylamino group, affecting its solubility and reactivity.

    3-((Dimethylamino)methyl)-1-methyl-1,3-dihydro-2H-indol-2-one: Similar structure but with a methyl group instead of an acetyl group, altering its chemical properties.

Uniqueness

3-((Dimethylamino)acetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the dimethylamino and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

6947-68-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-[2-(dimethylamino)acetyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C13H16N2O2/c1-14(2)8-11(16)12-9-6-4-5-7-10(9)15(3)13(12)17/h4-7,12H,8H2,1-3H3

InChI Key

VZFMPZXNSCIZHB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C(=O)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.